molecular formula C16H16N2O2S B12128768 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B12128768
M. Wt: 300.4 g/mol
InChI Key: OFIKWKZCKWTTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is an organic compound with a complex structure, characterized by the presence of a methoxy group, a carbamothioyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with aniline to yield 3-methoxy-N-phenylbenzamide.

  • Introduction of the Carbamothioyl Group: : The next step involves the introduction of the carbamothioyl group. This is achieved by reacting 3-methoxy-N-phenylbenzamide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with methyl iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the aromatic ring, using reagents such as sodium methoxide or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives, methoxy-substituted products.

Scientific Research Applications

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can serve as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-phenylbenzamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

    N-[(2-methylphenyl)carbamothioyl]benzamide: Lacks the methoxy group, which can influence its solubility and reactivity.

    3-methoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.

Uniqueness

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to the combination of its methoxy and carbamothioyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H16N2O2S/c1-11-6-3-4-9-14(11)17-16(21)18-15(19)12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21)

InChI Key

OFIKWKZCKWTTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.